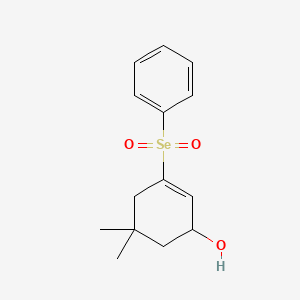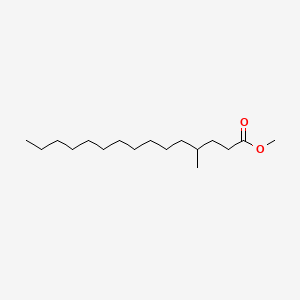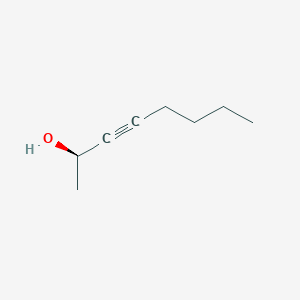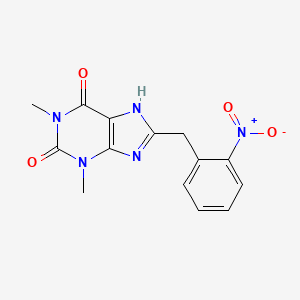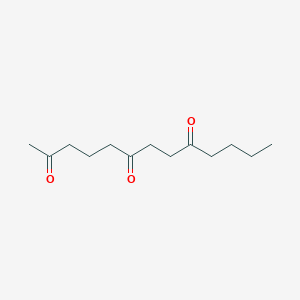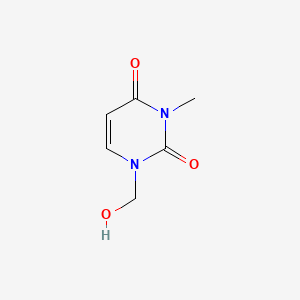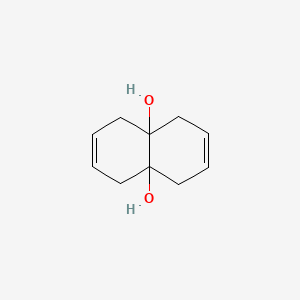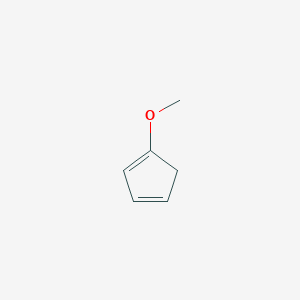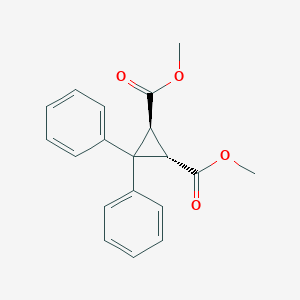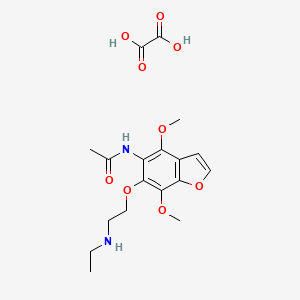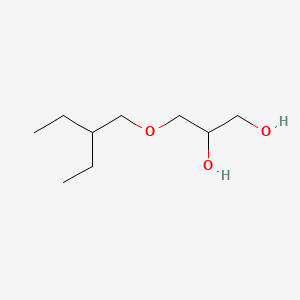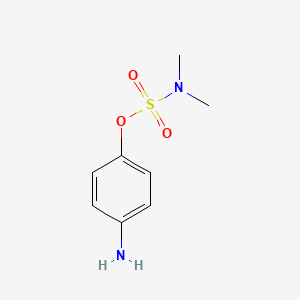
4-Aminophenyl dimethylsulphamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminophenyl dimethylsulphamate is an organic compound with the molecular formula C8H12N2O3S It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a dimethylsulphamate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminophenyl dimethylsulphamate typically involves the reaction of 4-nitrophenyl dimethylsulphamate with a reducing agent such as hydrogen gas in the presence of a palladium catalyst. The reaction conditions include a temperature range of 50-100°C and a pressure of 1-5 atm. The reduction of the nitro group to an amino group results in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is carried out under controlled conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Aminophenyl dimethylsulphamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
4-Aminophenyl dimethylsulphamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Aminophenyl dimethylsulphamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, leading to inhibition of enzyme activity. The dimethylsulphamate group can interact with cellular membranes, affecting membrane permeability and function. These interactions result in the compound’s biological activity .
Comparison with Similar Compounds
4-Aminophenyl disulfide: Similar in structure but contains a disulfide bond instead of a dimethylsulphamate group.
4,4’-Thiodianiline: Contains a thioether linkage between two phenyl rings with amino groups.
Uniqueness: 4-Aminophenyl dimethylsulphamate is unique due to the presence of the dimethylsulphamate group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be suitable .
Properties
CAS No. |
77264-80-3 |
|---|---|
Molecular Formula |
C8H12N2O3S |
Molecular Weight |
216.26 g/mol |
IUPAC Name |
(4-aminophenyl) N,N-dimethylsulfamate |
InChI |
InChI=1S/C8H12N2O3S/c1-10(2)14(11,12)13-8-5-3-7(9)4-6-8/h3-6H,9H2,1-2H3 |
InChI Key |
JBPPQVHLEGWBTG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=CC=C(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(1S)-5-Amino-1-carboxypentyl]-L-alanyl-L-proline](/img/structure/B14444999.png)
